molecular formula C16H12N4O3S2 B2668109 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 847476-98-6

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Katalognummer: B2668109
CAS-Nummer: 847476-98-6
Molekulargewicht: 372.42
InChI-Schlüssel: FDMRVHPWNYEUBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry research. This molecule features a 1,3,4-oxadiazole core linked to a benzothiazole moiety via a sulfanyl-acetamide bridge. The 1,3,4-oxadiazole scaffold, particularly when substituted with a furan ring, is a recognized pharmacophore known to contribute to diverse biological activities . Research on structurally similar compounds has demonstrated promising antimicrobial properties , with some analogues exhibiting potent activity against a panel of microbial species . Furthermore, the benzothiazole nucleus is a privileged structure in drug discovery, frequently associated with anticancer and antitumor activities . The specific mechanism of action for this compound is likely multi-faceted but may involve inhibition of key cellular signaling pathways or interaction with microbial enzymes; similar 2,5-disubstituted-1,3,4-oxadiazole derivatives have been identified as potential inhibitors of targets like CSF-1R, which is relevant in cancer and inflammatory disorders . This compound is supplied for research applications only , including use as a standard in bioassay development, for screening against novel therapeutic targets, and for structure-activity relationship (SAR) studies to optimize the potency and selectivity of hybrid heterocyclic agents. It is strictly intended for laboratory research and is not for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S2/c1-9-4-5-10-12(7-9)25-15(17-10)18-13(21)8-24-16-20-19-14(23-16)11-3-2-6-22-11/h2-7H,8H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMRVHPWNYEUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a hybrid molecule that incorporates both oxadiazole and benzothiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₁H₁₃N₃O₂S
Molecular Weight 253.31 g/mol
IUPAC Name 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
CAS Number To be determined

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds containing oxadiazole and benzothiazole derivatives. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains. The oxadiazole ring enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death.

In a recent study, derivatives of benzothiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the hybrid structure may possess similar or enhanced efficacy due to synergistic effects from both moieties .

Anticancer Activity

The anticancer properties of compounds containing oxadiazoles have been extensively studied. A notable study evaluated a series of oxadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating potent antiproliferative effects .

For the compound , preliminary docking studies suggest strong binding affinity to key targets involved in cancer cell proliferation pathways, hinting at its potential as an anticancer agent .

Anti-inflammatory Activity

Compounds with benzothiazole structures are recognized for their anti-inflammatory properties. Research has shown that these compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2. The incorporation of an oxadiazole ring may further enhance this activity by modulating inflammatory pathways .

Case Studies

  • Synthesis and Evaluation : A series of hybrid compounds were synthesized by combining the oxadiazole and benzothiazole moieties. The synthesized compounds were tested for their antimicrobial and anticancer activities using standard protocols. The results indicated that several compounds exhibited significant activity against both bacterial strains and cancer cell lines .
  • Mechanism of Action : Studies utilizing molecular docking simulations revealed that the compound interacts with specific targets involved in cancer progression and inflammation. This suggests that the biological activity may be attributed to its ability to modulate multiple pathways simultaneously .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and benzothiazole derivatives. For instance, research has shown that derivatives similar to 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Compounds with similar structures have demonstrated notable antimicrobial activities against a range of pathogens. The presence of sulfur in the structure is believed to enhance the interaction with microbial enzymes, leading to effective inhibition. Studies have reported that derivatives can inhibit both Gram-positive and Gram-negative bacteria.

Fungicidal Activity

The compound's oxadiazole moiety is associated with fungicidal properties. Research indicates that it can effectively inhibit fungal pathogens such as Botrytis cinerea, with some derivatives showing higher efficacy than established fungicides like pyraclostrobin. This suggests potential use in agricultural applications as a novel fungicide.

Case Study 1: Anticancer Evaluation

In a study published by MDPI, a series of oxadiazole-based compounds were evaluated for their anticancer activity. Compounds structurally related to 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide showed promising results with IC50 values indicating effective growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of sulfur-containing oxadiazoles found that compounds similar to the target molecule exhibited broad-spectrum activity against various bacterial strains including E. coli and Staphylococcus aureus. The study concluded that these compounds could serve as lead structures for developing new antimicrobial agents .

Case Study 3: Agricultural Applications

Research into the agricultural applications of oxadiazole derivatives revealed that certain compounds demonstrated significant fungicidal activity against Botrytis cinerea. The study highlighted the importance of structural modifications in enhancing biological activity and suggested potential formulations for crop protection .

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides (-SO-) or sulfones (-SO₂-).

Oxidizing Agent Conditions Product Notes
H₂O₂ (30%)Ethanol, 25°C, 6–8 hSulfoxide derivativeMild conditions favor sulfoxide
KMnO₄Acidic (H₂SO₄), refluxSulfone derivativeStrong oxidation yields sulfone
mCPBADCM, 0°C to RT, 12 hSulfoxide/sulfone mixtureStoichiometry-dependent outcome

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediate oxo-species. The electron-withdrawing oxadiazole ring enhances sulfur’s susceptibility to oxidation .

Hydrolysis of Acetamide Moiety

The acetamide group hydrolyzes under acidic or basic conditions:

Conditions Reagents Product Yield
6M HClReflux, 8 h2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid85%
NaOH (10%)Ethanol/H₂O, 70°C, 6 hSodium salt of the acid78%

Key Finding : Hydrolysis preserves the oxadiazole and benzothiazole rings, enabling further functionalization .

Electrophilic Aromatic Substitution (EAS)

The benzothiazole and furan rings participate in EAS:

Reaction Reagents Site Product
NitrationHNO₃/H₂SO₄, 0–5°CBenzothiazole C-55-Nitro-6-methyl-1,3-benzothiazole derivative
SulfonationH₂SO₄ (fuming), 50°CFuran C-55-Sulfo-furan-2-yl derivative

Considerations : The methyl group on benzothiazole directs electrophiles to the C-5 position, while furan’s electron-rich ring facilitates substitution at C-5 .

Nucleophilic Substitution at Sulfanyl Group

The sulfanyl group acts as a leaving group under specific conditions:

Nucleophile Base Product Efficiency
EthanolamineK₂CO₃, DMF2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino}ethanol62%
ThiophenolEt₃N, CH₃CNBis-sulfanyl derivative55%

Limitation : Low leaving-group ability of -S- necessitates strong bases/nucleophiles .

Oxadiazole Ring-Opening Reactions

The 1,3,4-oxadiazole ring undergoes cleavage under reductive or acidic conditions:

Reagents Conditions Product
LiAlH₄THF, reflux, 12 hThiosemicarbazide derivative
H₂SO₄ (conc.)100°C, 24 hHydrazine and furan-2-carboxylic acid fragments

Implication : Ring-opening destroys the heterocyclic scaffold but generates reactive intermediates for downstream synthesis .

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate transition metals:

Metal Salt Conditions Complex Application
CuCl₂Methanol, RTCu(II) complex (λₘₐₓ = 650 nm)Catalytic oxidation studies
Fe(NO₃)₃Ethanol/H₂O, 60°CFe(III) complexMagnetic materials research

Stoichiometry : Typically forms 1:1 (metal:ligand) complexes, confirmed by Job’s plot .

Reductive Transformations

Selective reduction of functional groups:

Reagent Target Product
NaBH₄Acetamide → amine2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethylamine
H₂/Pd-CFuran ring saturationTetrahydrofuran derivative (minor pathway)

Challenges : Over-reduction of aromatic rings occurs under harsh conditions.

Vergleich Mit ähnlichen Verbindungen

Oxadiazole vs. Thiadiazole Derivatives

Replacing the oxadiazole with a 1,3,4-thiadiazole (as in ) alters electronic properties due to sulfur’s larger atomic radius and polarizability. For example, N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide exhibited 100% protection in the maximal electroshock (MES) model for anticonvulsant activity, outperforming oxadiazole-based analogs .

Piperidinyl-Oxadiazole Hybrids

The compound 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide () introduces a piperidinyl spacer, enhancing solubility and conformational flexibility. While biological data are unavailable, such modifications often improve pharmacokinetic profiles .

Aryl Group Variations on Acetamide

  • In contrast, 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () demonstrated potent antimicrobial activity, attributed to the electron-withdrawing chloro group enhancing membrane penetration .

Substituents on the Oxadiazole Ring

  • 2-{[5-(4-Acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-arylacetamide derivatives () showed anti-Staphylococcus aureus activity (MIC: 63 µg/mL), suggesting aryl groups with hydrogen-bond donors improve antibacterial efficacy .
  • Indolylmethyl-substituted oxadiazoles () displayed α-glucosidase inhibition (e.g., 8t , IC₅₀: 12.4 µM), highlighting the role of hydrophobic indole moieties in enzyme binding .

Key Research Findings and Data Tables

Mechanistic and Functional Insights

  • Antimicrobial Activity: Electron-withdrawing groups (e.g., Cl, NO₂) enhance lipophilicity and disrupt microbial membranes, as seen in and .
  • Enzyme Inhibition : Hydrophobic domains (e.g., benzothiazole, indole) in and facilitate binding to hydrophobic enzyme pockets, critical for anticonvulsant and α-glucosidase inhibitory effects .
  • Structural Flexibility : Piperidinyl or alkyl spacers () may improve bioavailability by reducing crystallinity, though this requires further validation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:

  • Oxadiazole formation : Cyclization of thiosemicarbazide derivatives with furan-2-carboxylic acid using POCl₃ as a cyclizing agent .
  • Sulfanyl linkage : Reaction of 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol with chloroacetyl chloride, followed by coupling with 6-methyl-1,3-benzothiazol-2-amine in DMF under reflux .
  • Optimization : Adjust reaction time (8–12 hrs), temperature (80–100°C), and stoichiometric ratios (1:1.2 for thiol-to-chloroacetyl chloride) to improve yields (reported 60–75%) .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm furan (δ 6.3–7.4 ppm for protons) and benzothiazole (δ 7.8–8.2 ppm) moieties. The acetamide NH appears as a singlet near δ 10.2 ppm .
  • IR : Key peaks include C=O (1650–1680 cm⁻¹), C=N (1580–1600 cm⁻¹), and S-H (2550–2600 cm⁻¹, absent post-reaction) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ should match the molecular weight (e.g., m/z 386.4 for C₁₆H₁₂N₄O₃S₂) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological activity and binding mechanisms of this compound?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For example, a small energy gap (<4 eV) suggests high reactivity, as seen in similar oxadiazole derivatives .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). The furan ring may form π-π stacking with aromatic residues (e.g., Tyr355), while the sulfanyl group interacts via hydrogen bonds .
  • Validation : Compare docking scores (e.g., −8.2 kcal/mol for COX-2) with experimental IC₅₀ values .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s bioactivity?

  • Methodological Answer :

  • Case Study : If in vitro anti-inflammatory activity (e.g., IC₅₀ = 12 μM) conflicts with docking predictions (low binding affinity), reevaluate:
  • Solvent Effects : Include implicit solvent models (e.g., PBS) in simulations to mimic physiological conditions .
  • Conformational Sampling : Perform molecular dynamics (MD) simulations (50 ns) to assess protein-ligand stability .
  • Experimental Cross-Check : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐ/kₐ) and validate docking results .

Q. How can QSAR models guide the design of derivatives with enhanced anti-exudative activity?

  • Methodological Answer :

  • Descriptor Selection : Use topological (e.g., Wiener index) and electronic (e.g., dipole moment) parameters. For anti-exudative activity, lipophilicity (logP > 2.5) correlates with membrane permeability .
  • Derivative Design : Introduce electron-withdrawing groups (e.g., -NO₂ at benzothiazole C-4) to enhance hydrogen bonding. A QSAR study on triazole analogs showed a 30% increase in activity with -Cl substitution .
  • Validation : Synthesize 5–10 derivatives and test in a carrageenan-induced paw edema model (dose: 50 mg/kg, oral) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.